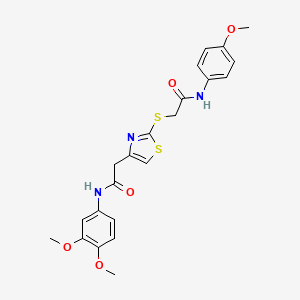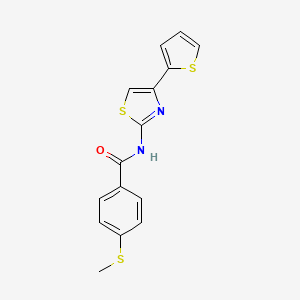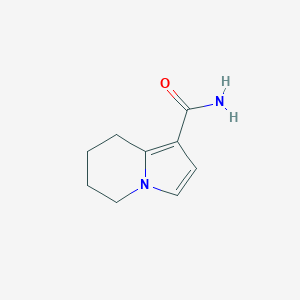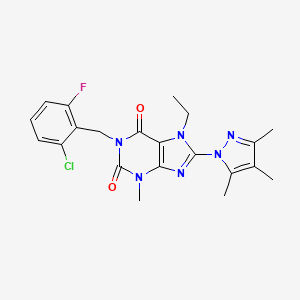
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O5 and its molecular weight is 484.512. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Cytotoxic Activity and Cancer Research : Quinazoline derivatives exhibit significant cytotoxic activities against various cancer cell lines. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds with dimethoxyphenyl components, have shown potent cytotoxicity, with some compounds displaying IC(50) values less than 10 nM against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines (Deady et al., 2003). This highlights the potential of quinazoline derivatives in cancer research and therapy.
Herbicidal Applications : Quinazoline derivatives have been identified as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in herbicide discovery. Novel pyrazole-quinazoline-2,4-dione hybrids have displayed excellent potency against HPPD, showing significant herbicidal activity with broad-spectrum weed control (He et al., 2020). This application demonstrates the compound's utility in agricultural sciences.
Antimicrobial and Antifungal Activities : Some quinazoline derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, showcasing the compound's potential in addressing microbial resistance and developing new antibiotics (Gupta et al., 2008).
Environmental Chemistry and Green Synthesis : The synthesis of quinazoline-2,4-diones using carbon dioxide as a reactant and cesium carbonate or [Bmim]OH as catalysts highlights innovative approaches in green chemistry, offering environmentally friendly synthesis methods for these compounds (Patil et al., 2008; Patil et al., 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol in the presence of a suitable catalyst.", "Starting Materials": [ "3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione", "3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol", "Catalyst" ], "Reaction": [ "To a solution of 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione in a suitable solvent, add the catalyst and stir the mixture.", "Slowly add 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol to the reaction mixture and continue stirring.", "Heat the reaction mixture to a suitable temperature and maintain it for a suitable time.", "Cool the reaction mixture and filter the precipitate.", "Wash the precipitate with a suitable solvent and dry it to obtain the desired product." ] } | |
Numéro CAS |
1207046-29-4 |
Nom du produit |
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C27H24N4O5 |
Poids moléculaire |
484.512 |
Nom IUPAC |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O5/c1-4-17-9-12-19(13-10-17)31-26(32)20-7-5-6-8-21(20)30(27(31)33)16-24-28-25(29-36-24)18-11-14-22(34-2)23(15-18)35-3/h5-15H,4,16H2,1-3H3 |
Clé InChI |
BBZKQNVZXJXSPC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-Fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2959201.png)


![3-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2959205.png)
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-chlorophenyl)amino)acrylonitrile](/img/structure/B2959206.png)
![1-(2-chlorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2959209.png)
![N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride](/img/structure/B2959210.png)



![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2959216.png)

![N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2959220.png)
